molecular formula C10H16N2S B1373188 [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine CAS No. 1333696-69-7

[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine

Cat. No.: B1373188
CAS No.: 1333696-69-7
M. Wt: 196.31 g/mol
InChI Key: RLWZIDWJNRGCCU-UHFFFAOYSA-N
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Description

[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine: is a chemical compound with the molecular formula C10H16N2S

Biochemical Analysis

Biochemical Properties

[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopamine signaling pathway, leading to altered gene expression related to dopamine synthesis and metabolism . Additionally, it impacts cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmitter metabolism . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate thiophene derivatives.

    Methylation: The final step involves the methylation of the pyrrolidine ring to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or stability.

Biology and Medicine:

    Pharmacology: The compound may serve as a lead structure for the development of new drugs, particularly those targeting the central nervous system.

    Biological Probes: It can be used as a probe to study biological processes, given its unique structure and reactivity.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.

Comparison with Similar Compounds

    [1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-yl]methanamine: Similar structure but with the thiophene ring at a different position.

    [1-Methyl-2-(furan-2-yl)pyrrolidin-3-yl]methanamine: Similar structure but with a furan ring instead of a thiophene ring.

    [1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-yl]methanamine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-12-5-4-8(7-11)10(12)9-3-2-6-13-9/h2-3,6,8,10H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWZIDWJNRGCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
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[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
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[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
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[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
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[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
Reactant of Route 6
[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine

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